molecular formula C9H16ClNO3 B11885073 Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride CAS No. 1820741-76-1

Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride

Cat. No.: B11885073
CAS No.: 1820741-76-1
M. Wt: 221.68 g/mol
InChI Key: DVBPINLPCHOULO-UHFFFAOYSA-N
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Description

Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15NO3·HCl. It is known for its unique spirocyclic structure, which includes an oxane (oxygen-containing) ring and an azaspiro (nitrogen-containing) ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, followed by the formation of the four-membered ring. This process typically requires the use of specific reagents and catalysts under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride include:

Uniqueness

This compound is unique due to its specific combination of an oxane ring and an azaspiro ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Biological Activity

Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15NO3C_9H_{15}NO_3 and a molecular weight of 185.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate is primarily attributed to its ability to interact with various enzymes and receptors due to its unique spirocyclic structure. This interaction can modulate the activity of specific molecular targets, leading to various biological effects.

Pharmacological Applications

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting potential efficacy against bacterial and fungal infections.
  • Antimalarial Properties : Studies have shown that derivatives of this compound may possess antimalarial activity, with certain analogs demonstrating effective inhibition of malaria parasites at low concentrations (EC50 values in the nanomolar range) .
  • Neuropharmacological Effects : The spirocyclic structure allows for interactions with neurotransmitter receptors, potentially leading to applications in treating neurological disorders.

Case Studies

Several studies have explored the biological activity of Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate and its derivatives:

  • Study on Antimalarial Activity : A study highlighted that an ethyl carboxylate derivative exhibited an EC50 of 0.028 μM, indicating strong antimalarial potential compared to other compounds .
CompoundEC50 (μM)Activity
Ethyl Carboxylate Derivative0.028Antimalarial
Other Analog0.123Reduced Activity
  • Metabolic Stability Assessment : In vitro metabolism studies showed that the ethyl carboxylate derivative had poor metabolic stability in human liver microsomes, suggesting that modifications to the structure could enhance pharmacokinetic properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the Ethyl 2-oxa-6-azaspiro[3.4]octane framework affect its biological activity:

  • Substituent Variations : Variations in substituents on the spirocyclic structure can significantly influence both potency and selectivity towards specific biological targets.
  • Bioisosteric Replacements : The introduction of bioisosteric groups has been shown to enhance activity while improving metabolic stability.

Comparative Analysis

Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate can be compared with similar compounds to highlight its unique properties:

CompoundStructural FeaturesBiological Activity
Ethyl 2-oxa-6-azaspiro[3.4]octaneLacks carboxylic acid functionalityLimited
Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octaneAdditional benzyl groupIncreased lipophilicity but varied activity

Properties

CAS No.

1820741-76-1

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

ethyl 2-oxa-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c1-2-13-8(11)7-3-10-4-9(7)5-12-6-9;/h7,10H,2-6H2,1H3;1H

InChI Key

DVBPINLPCHOULO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC12COC2.Cl

Origin of Product

United States

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